1-(2-Amino-6-nitrophenyl)ethanone

描述

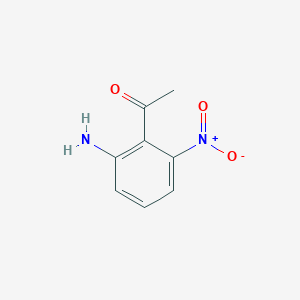

1-(2-Amino-6-nitrophenyl)ethanone (CAS: 56515-63-0) is an aromatic ketone with the molecular formula C₈H₈N₂O₃ and a molar mass of 180.16 g/mol. It features a phenyl ring substituted with an amino (-NH₂) group at the 2-position and a nitro (-NO₂) group at the 6-position, along with an acetyl (-COCH₃) moiety. This compound is a yellow to brown powder with a melting point of 74°C and is primarily used as an intermediate in organic synthesis, particularly for pharmaceuticals and agrochemicals .

Key properties include:

- Reactivity: The electron-withdrawing nitro group reduces the basicity of the adjacent amino group, influencing its participation in electrophilic substitution and redox reactions .

- Safety: Limited toxicological data necessitate stringent handling protocols, including PPE (gloves, goggles) and fume hood use to avoid inhalation or skin contact .

属性

CAS 编号 |

56515-63-0 |

|---|---|

分子式 |

C8H8N2O3 |

分子量 |

180.16 g/mol |

IUPAC 名称 |

1-(2-amino-6-nitrophenyl)ethanone |

InChI |

InChI=1S/C8H8N2O3/c1-5(11)8-6(9)3-2-4-7(8)10(12)13/h2-4H,9H2,1H3 |

InChI 键 |

KNMHTYKIFIWQJI-UHFFFAOYSA-N |

规范 SMILES |

CC(=O)C1=C(C=CC=C1[N+](=O)[O-])N |

产品来源 |

United States |

准备方法

Synthetic Routes and Reaction Conditions: 1-(2-Amino-6-nitrophenyl)ethanone can be synthesized through several methods. One common approach involves the nitration of 2-aminoacetophenone, followed by purification. The nitration reaction typically uses concentrated nitric acid and sulfuric acid as reagents, with the reaction being carried out at low temperatures to control the exothermic nature of the process .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure better control over reaction conditions and yield. The use of catalysts and optimized reaction parameters can enhance the efficiency and scalability of the process .

化学反应分析

Types of Reactions: 1-(2-Amino-6-nitrophenyl)ethanone undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.

Oxidation: The ethanone moiety can be oxidized to form carboxylic acids under strong oxidizing conditions.

Common Reagents and Conditions:

Reduction: Hydrogen gas, palladium catalyst.

Substitution: Alkyl halides, base catalysts.

Oxidation: Potassium permanganate, sulfuric acid.

Major Products Formed:

Reduction: 1-(2,6-Diaminophenyl)ethanone.

Substitution: Various substituted derivatives depending on the nucleophile used.

Oxidation: 1-(2-Amino-6-nitrophenyl)acetic acid.

科学研究应用

Medicinal Chemistry

1-(2-Amino-6-nitrophenyl)ethanone is being investigated for its potential pharmacological properties, particularly in the development of new therapeutic agents.

- Antimicrobial Activity : Preliminary studies indicate that this compound exhibits significant antibacterial properties against various strains of bacteria. The mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Table 1: Antibacterial Activity

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 32 µg/mL |

| Staphylococcus aureus | 16 µg/mL |

| Bacillus subtilis | 64 µg/mL |

These findings suggest that this compound could serve as a candidate for developing new antibacterial agents, particularly against resistant strains.

- Anticancer Potential : Research has shown that derivatives of this compound may exhibit cytotoxic effects against cancer cell lines. For instance, compounds derived from similar structures have demonstrated potent activity against breast cancer cell lines, highlighting the need for further exploration into the anticancer properties of this compound .

Biological Research

The compound is also being explored as a biochemical probe to study enzyme interactions due to its reactive functional groups.

- Enzyme Inhibition Studies : The interactions of this compound with specific enzymes can provide insights into metabolic pathways and potential therapeutic targets. Its ability to form hydrogen bonds and engage in electrostatic interactions enhances its binding affinity to biological macromolecules.

Industrial Applications

This compound finds utility in the production of dyes, pigments, and other specialty chemicals due to its chromophoric properties.

- Synthesis Intermediate : As an intermediate in organic synthesis, this compound allows for further chemical modifications, making it a versatile building block in the development of complex organic molecules.

Case Study 1: Antimicrobial Activity Assessment

In a study assessing the antimicrobial efficacy of various nitro-substituted phenyl ethanones, this compound was tested against multiple bacterial strains. The results indicated a promising antibacterial profile, particularly against Staphylococcus aureus, where it showed a low MIC value. This suggests significant potential for further development as an antibacterial agent.

Case Study 2: Cytotoxicity in Cancer Research

Another study focused on the cytotoxic effects of related compounds on MDA-MB-231 breast cancer cells revealed that derivatives with structural similarities to this compound exhibited IC₅₀ values significantly lower than standard chemotherapeutic agents like cisplatin. This reinforces the need for exploring the anticancer applications of this compound further.

作用机制

The mechanism by which 1-(2-Amino-6-nitrophenyl)ethanone exerts its effects involves interactions with various molecular targets. The amino and nitro groups can participate in hydrogen bonding and electrostatic interactions with biological macromolecules, influencing their activity. The compound may also undergo metabolic transformations, leading to the formation of active metabolites that interact with specific pathways .

相似化合物的比较

Halogenated Derivatives

| Compound | Molecular Formula | Substituents | Key Differences | Applications | Reference |

|---|---|---|---|---|---|

| 1-(2-Iodo-6-nitrophenyl)ethanone | C₈H₆INO₃ | Iodo at 2-position | Higher reactivity in nucleophilic substitution due to iodine's polarizability; used in cross-coupling reactions. | Precursor for amino derivatives via reduction . | |

| 1-(2-Bromo-6-nitrophenyl)ethanone | C₈H₆BrNO₃ | Bromo at 2-position | Slower reaction kinetics compared to iodo analog; cost-effective for industrial synthesis. | Agrochemical intermediates . | |

| 1-(2-Chloro-4-nitrophenyl)ethanone | C₈H₆ClNO₃ | Chloro at 2, nitro at 4 | Altered electronic effects due to nitro position; reduced bioactivity compared to 6-nitro isomers. | Dye synthesis . |

Key Insight: Halogen type (I > Br > Cl) dictates reactivity in substitution reactions. The 6-nitro position in 1-(2-Amino-6-nitrophenyl)ethanone enhances steric hindrance, reducing nucleophilic attack compared to 4-nitro isomers .

Nitro Position Isomers

- 1-(2-Amino-4-nitrophenyl)ethanone: Nitro at 4-position increases resonance stabilization, making the amino group less nucleophilic. This isomer exhibits weaker interactions with biological targets like enzymes .

- 1-(3-Amino-5-nitrophenyl)ethanone: Meta-substitution disrupts conjugation, leading to lower thermal stability and altered solubility profiles .

Amino vs. Nitro Group Variations

| Compound | Molecular Formula | Functional Groups | Unique Properties | Applications | Reference |

|---|---|---|---|---|---|

| 1-(6-Aminonaphthalen-2-yl)ethanone | C₁₂H₁₁NO | Amino at 6, acetyl at 2 | Fluorescence properties due to naphthalene ring; used as a bioimaging probe . | Cellular imaging . | |

| 1-(4-Aminophenyl)ethanone | C₈H₉NO | Amino at 4 | Higher basicity and solubility in polar solvents; limited use in nitro-rich environments. | Pharmaceutical intermediates . |

Key Insight: The naphthalene derivative’s extended aromatic system enhances fluorescence, while the nitro group in this compound increases electrophilicity for covalent binding in drug design .

生物活性

1-(2-Amino-6-nitrophenyl)ethanone, also known as 2-amino-1-(2-nitrophenyl)ethanone, is a compound of interest due to its potential biological activities. This article explores its mechanisms of action, interactions with biological systems, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound includes an amino group and a nitro group attached to a phenyl ring, which contributes to its reactivity and biological properties. The presence of these functional groups allows the compound to participate in various biochemical interactions.

The biological activity of this compound is largely attributed to its ability to interact with enzymes and receptors. The amino group can form hydrogen bonds and participate in nucleophilic attacks, while the nitro group can undergo reduction to form reactive intermediates. These interactions can affect various molecular targets and pathways, leading to diverse biological effects such as:

- Enzyme Inhibition : The compound has shown potential as an inhibitor for certain enzymes, which can be crucial in therapeutic applications.

- Antimicrobial Activity : Preliminary studies suggest that it may exhibit antimicrobial properties, making it a candidate for further investigation in infectious disease contexts.

Enzyme Interaction

Research indicates that this compound interacts with specific enzymes, potentially influencing metabolic pathways. For example, it has been studied for its inhibitory effects on tyrosinase, an enzyme critical in melanin biosynthesis.

| Compound | IC50 (μM) | Mechanism |

|---|---|---|

| This compound | 5.68 ± 0.13 | Competitive inhibition |

| Kojic Acid (Standard) | 12.6 ± 0.6 | Competitive inhibition |

The above table summarizes the inhibitory activity of this compound compared to kojic acid, a known tyrosinase inhibitor.

Case Studies

Several case studies have highlighted the compound's potential:

- Tyrosinase Inhibition : A study demonstrated that this compound exhibited significant tyrosinase inhibitory activity with an IC50 value indicating its effectiveness compared to other inhibitors .

- Antimicrobial Assessment : In vitro assays showed that the compound displayed antimicrobial properties against various bacterial strains, suggesting its potential use in developing new antibiotics .

- Cytotoxicity Testing : Cytotoxicity assays using human melanoma cells revealed that the compound did not exhibit significant toxicity at lower concentrations, indicating a favorable safety profile for further development .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。